PurA protein, also known as Purine Nucleoside Phosphorylase, is an essential enzyme involved in the purine salvage pathway, which recycles purines for nucleotide synthesis. This protein plays a crucial role in maintaining cellular nucleotide pools and is particularly important in organisms that rely on salvaging nucleotides from their environment. The PurA protein catalyzes the reversible phosphorolysis of purine nucleosides into their corresponding bases and ribose-1-phosphate, thus facilitating nucleotide recycling.
PurA protein is found in various organisms, including bacteria, yeast, and mammals. In humans, it is encoded by the PURA gene located on chromosome 5. The protein has been studied extensively in model organisms such as Escherichia coli and Saccharomyces cerevisiae, where its function and structure have been elucidated through biochemical assays and structural biology techniques.
PurA protein belongs to the family of nucleoside phosphorylases, which are classified based on their substrate specificity and catalytic mechanisms. This enzyme is characterized by its ability to act on purine nucleosides, distinguishing it from other nucleoside phosphorylases that may act on pyrimidines or other substrates.
The synthesis of PurA protein can be achieved through various methods, including recombinant DNA technology and cell-free expression systems. The Protein synthesis Using Recombinant Elements (PURE) system is a notable method for producing PurA protein in vitro. This system utilizes purified components necessary for transcription and translation, eliminating the complexities associated with cellular systems.
The structure of PurA protein has been determined through X-ray crystallography and NMR spectroscopy. It typically consists of several domains that facilitate its enzymatic function:
Crystallographic studies have revealed that PurA forms dimers or higher-order oligomers in solution, which is crucial for its catalytic activity. The structural data provide insights into substrate binding and the mechanism of action.
PurA catalyzes the following reversible reaction:
This reaction highlights the enzyme's role in converting nucleosides back to their base forms while releasing ribose-1-phosphate.
The kinetics of the reaction can be studied using spectrophotometric methods to measure changes in absorbance as substrates are converted to products. Enzyme assays often involve varying substrate concentrations to determine Michaelis-Menten parameters such as and .
The mechanism of action of PurA involves several steps:
Kinetic studies indicate that PurA exhibits a preference for certain purine nucleosides over others, influencing its efficiency in nucleotide salvage.
PurA protein has several applications in scientific research:
The PurA protein (UniProt ID: Q00577) is characterized by three tandem PUR repeats (I-III), each comprising ~58 amino acids. These repeats constitute the signature structural and functional elements of PurA and are evolutionarily conserved from bacteria to humans. In spirochetes (e.g., Borrelia burgdorferi), a single PUR domain exists, while higher eukaryotes exhibit triplicate repeats [2] [3]. Sequence alignments reveal that Repeat I (residues 40–98) and Repeat II (99–157) share 45% identity, while Repeat III (158–216) shows 30% identity with Repeat I. Remarkably, the 26-residue N-terminal segment within each repeat is >90% conserved across vertebrates (Figure 1D) [3]. This conservation underscores the critical role of PUR repeats in nucleic acid binding and protein stability.
Table 1: Evolutionary Conservation of PUR Repeats
Organism | PUR Repeats | Sequence Identity vs. Human | Functional Role |
---|---|---|---|
Human (Homo sapiens) | I, II, III | 100% | DNA/RNA binding, dimerization |
Zebrafish (Danio rerio) | I, II, III | 85% | Neuronal development |
Fruit fly (Drosophila melanogaster) | I, II, III | 78% | mRNA localization |
Spirochete (Borrelia burgdorferi) | Single domain | 21–23% | ssDNA binding |
PurA contains an unstructured N-terminal region (residues 1–39) enriched in glycine (15%) and proline (12%). This segment facilitates protein-protein interactions and modulates conformational flexibility. Conversely, the C-terminus (residues 250–322) is glutamine/glutamate-rich (20% Q/E), forming transient α-helices that mediate interactions with cellular partners like cyclin-dependent kinases and RNA-processing factors. The absence of introns in the PURA gene (chromosome 5q31) places evolutionary constraints on these termini, as mutations frequently cause pathogenic disruptions [2] [3].
Table 2: Key Sequence Features of Human PurA
Domain/Region | Residues | Amino Acid Composition | Functional Significance |
---|---|---|---|
N-terminal region | 1–39 | 15% Gly, 12% Pro | Protein-protein interactions, flexibility |
PUR Repeat I | 40–98 | Conserved β-sheet motifs | ssDNA/RNA recognition |
PUR Repeat II | 99–157 | Hydrophobic core, basic residues | Dimerization interface |
PUR Repeat III | 158–216 | Acidic patch, helix-swap | RNA binding, P-body association |
C-terminal region | 250–322 | 20% Gln/Glu | Transient helices, signaling interactions |
PurA adopts a PC4-like fold characteristic of nucleic acid-binding proteins. Each PUR repeat forms a β-β-β-β-α topology, where four antiparallel β-strands create a positively charged groove for nucleic acid binding, followed by a C-terminal α-helix [3] [4]. Repeats I and II fold intramolecularly into a type I domain (β-β-β-β-α-linker-β-β-β-β-α), while Repeat III dimerizes intermolecularly with another PurA monomer to form a type II domain (Figures 1B, 1C) [3]. Structural superpositions reveal near-identical folds between Drosophila melanogaster and Borrelia burgdorferi PUR domains (RMSD = 0.293 Å), despite low sequence identity (21–23%) (Figures 1E–G) [3].
PurA dimerization is mediated by Repeat III, which exchanges α-helices between two monomers to form a symmetric homodimer (Figure 1C). This "helix-swap" mechanism buries 1,200 Ų of surface area and stabilizes the complex via hydrophobic contacts (e.g., Leu210, Phe214) and hydrogen bonds [3] [1]. In contrast, Repeats I and II maintain intramolecular interactions: Repeat I binds single-stranded DNA/RNA via conserved aromatic residues (Tyr54, Phe76), while Repeat II anchors the dimer through its β-sheet interface [3]. Disruption of dimerization (e.g., by L211R mutation) impairs PurA’s association with processing bodies (P-bodies), a key aspect of PURA syndrome pathology [1].
PURA syndrome mutations (e.g., F233del, L211R) exhibit full disease penetrance due to PurA’s structural promiscuity. These mutations destabilize domain integrity through three mechanisms:
Table 3: Pathogenic Mutations and Structural Consequences
Mutation | Domain Affected | Structural Consequence | Functional Deficit |
---|---|---|---|
F76A | Repeat I | Disrupted β-sheet stability | Loss of RNA binding |
L211R | Repeat III | Dimerization interface clash | Impaired P-body localization |
F233del | Repeat III | Hydrophobic core collapse | Protein aggregation |
R245C | C-terminus | Hydrogen bond loss | Reduced cyclin/CDK binding |
PurA binds G-rich sequences (e.g., GGNₙ) via a dynamic interface in Repeats I and II. The β-sheet grooves undergo "induced-fit" conformational changes upon nucleic acid binding:
Molecular dynamics simulations reveal unusually high flexibility in the glycine-rich N-terminus and C-terminal Q/E region. This flexibility enables allosteric regulation: RNA binding to Repeat III stabilizes the dimer, enhancing Repeat I’s affinity for DNA [3] [1]. Pathogenic mutations reduce this cooperativity, explaining the severe neurodevelopmental consequences of PURA syndrome.
Table 4: Key Nucleic Acid-Binding Interfaces
Binding Site | Critical Residues | Target Motif | Biological Role |
---|---|---|---|
Repeat I | Tyr54, Lys50, Phe76 | GGGNₓGGG | Transcriptional regulation |
Repeat II | Arg128, Leu130 | G-rich strand | Dimer stabilization |
Repeat III | Glu195, Asp201, Phe233 | RNA stem-loop | P-body association |
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